![molecular formula C22H27NO2 B2521670 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime CAS No. 338392-49-7](/img/structure/B2521670.png)
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime
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Overview
Description
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime, also known as ICEPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
The compound’s unique structure suggests potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives, including those related to this compound, and evaluated their cytotoxic activities against human cancer cell lines. Notably, some derivatives demonstrated promising cytotoxic effects against cancer cells, particularly the Hela cell line . Further studies could explore its mechanism of action and potential as a targeted therapy.
Antifungal Properties
Heterocyclic compounds, such as 1,2,4-triazoles, often exhibit antifungal activity. While specific studies on this compound are limited, related derivatives have been investigated. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines showed antifungal potential . Exploring the antifungal effects of our compound could be valuable.
Catalysis and Organic Synthesis
The presence of functional groups (such as the oxime moiety) suggests potential applications in catalysis and organic synthesis. Similar compounds have been used in solvent-free reactions, such as the synthesis of propargylamines . Investigating its reactivity and catalytic properties could yield interesting results.
Materials Science and Coordination Chemistry
The cyclopropyl and phenoxy moieties could contribute to materials science applications. Investigating its coordination behavior with metal ions or its role in supramolecular assemblies might be worthwhile.
Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more Palchak, Z. V., & Sames, D. (2015). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 5(127), 105109–105116. Read more El-Sayed, W. A., & El-Sofany, E. A. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted phenyl)piperazin-1-yl)cinnolines. Molecules, 17(1), 227–238. Read more
Safety and Hazards
properties
IUPAC Name |
(E)-N-(2-phenoxyethoxy)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16(2)18-9-11-19(12-10-18)22-15-21(22)17(3)23-25-14-13-24-20-7-5-4-6-8-20/h4-12,16,21-22H,13-15H2,1-3H3/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWGMPNXNPHAW-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCCOC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCCOC3=CC=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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